molecular formula C8H7BrN4O B11719384 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Cat. No.: B11719384
M. Wt: 255.07 g/mol
InChI Key: ITUYYORGOJPFDY-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a carbohydrazide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent reaction with hydrazine or its derivatives introduces the carbohydrazide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Condensation: Hydrazones formed from the reaction with aldehydes or ketones.

Mechanism of Action

The exact mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but it often targets protein kinases, which play crucial roles in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

InChI

InChI=1S/C8H7BrN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14)

InChI Key

ITUYYORGOJPFDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)NN)Br

Origin of Product

United States

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